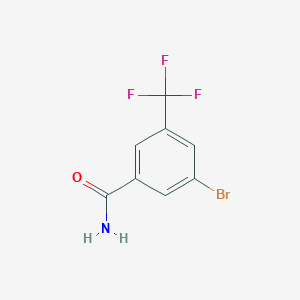![molecular formula C12H17ClN2O2S B1444534 2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine CAS No. 1316222-83-9](/img/structure/B1444534.png)
2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine
説明
Molecular Structure Analysis
The structure of CMPPEP includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving CMPPEP are not detailed in the available literature, compounds with similar structures, such as pyrrolidine derivatives, are widely used in chemical synthesis .科学的研究の応用
Molecular and Supramolecular Structures
Research on related compounds, such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, has focused on their molecular and supramolecular structures. These compounds exhibit varying torsion angles and hydrogen bonding patterns, leading to different molecular conformations and interactions, as shown in studies by Jacobs, Chan, and O'Connor (2013) (Danielle L Jacobs et al., 2013).
Stereospecific Substitutions and Ligand Synthesis
Uenishi and colleagues (2004) described the stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, leading to the synthesis of N-substituted 1-(2-pyridinyl)ethylamines. This method has implications for synthesizing chiral ligands for catalysis and molecular recognition (Jun'ichi Uenishi et al., 2004).
Preparation of Chiral Pyridine–Phosphine Ligands
Uenishi and Hamada (2001) explored the preparation of chiral 2-(diphenylphosphino)methyl-N-[1-(2-pyridinyl)ethyl]pyrrolidines, used as ligands in Pd-catalyzed asymmetric allylic alkylations. This approach is significant for the development of asymmetric catalysis methods (J. Uenishi & Masahiro Hamada, 2001).
Electrooptic Film Fabrication
Facchetti et al. (2006) investigated dibranched, heterocyclic "push-pull" chromophores, including compounds similar to 2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine, for their use in electrooptic film fabrication. These studies emphasize the role of molecular architecture in determining film microstructure and optical response, crucial for advanced material science applications (A. Facchetti et al., 2006).
Kinetics of Elimination Reactions
Kumar and Balachandran (2008) studied the kinetics of elimination reactions of 1,2-diphenylethyl substrates, including methanesulfonic acid derivatives, in acetonitrile. Understanding these reactions is important for developing more efficient synthetic pathways in organic chemistry (D. Kumar & S. Balachandran, 2008).
Synthesis of Chiral Nonracemic Pyridines
Uenishi and Aburatani (2007) reviewed the synthesis of chiral non-racemic pyridinylethyl units, highlighting methods involving stereospecific substitution reactions. This research is vital for the production of functional molecules in pharmaceuticals and asymmetric catalysis (J. Uenishi & Sachiko Aburatani, 2007).
将来の方向性
The use of pyrrolidine derivatives in drug discovery is a promising area of research . The ability to modify these compounds and explore their pharmacophore space makes them versatile scaffolds for the development of novel biologically active compounds . Therefore, CMPPEP and similar compounds may have potential applications in the design of new drugs with different biological profiles .
特性
IUPAC Name |
2-chloro-4-[2-(1-methylsulfonylpyrrolidin-2-yl)ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-2-3-11(15)5-4-10-6-7-14-12(13)9-10/h6-7,9,11H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGDNQPYLFKQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CCC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



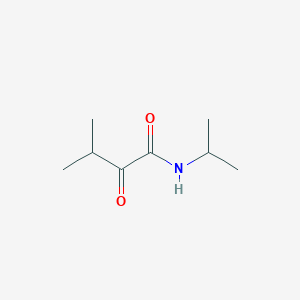
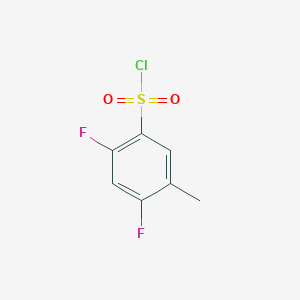
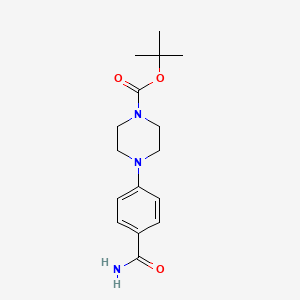
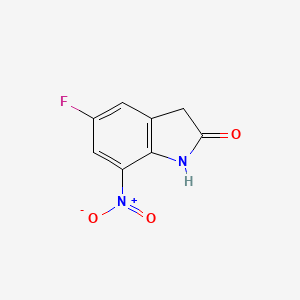
![1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol](/img/structure/B1444459.png)
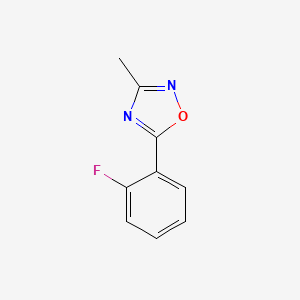
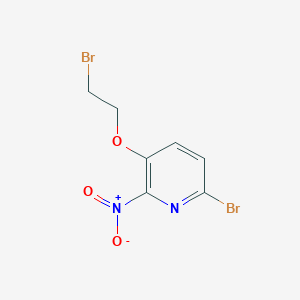
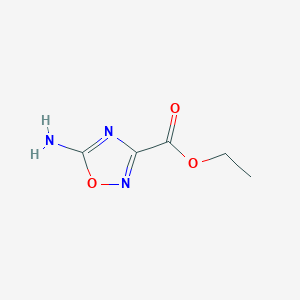
![4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B1444467.png)
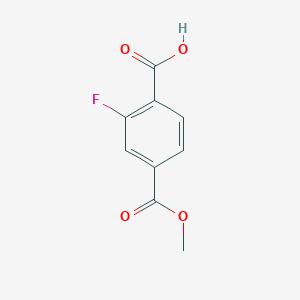
![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)
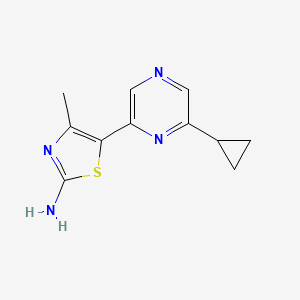
![2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole](/img/structure/B1444473.png)
